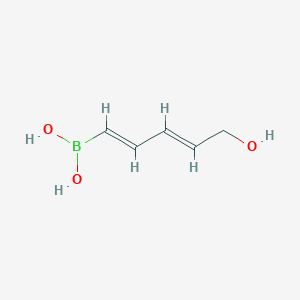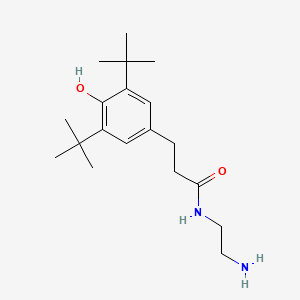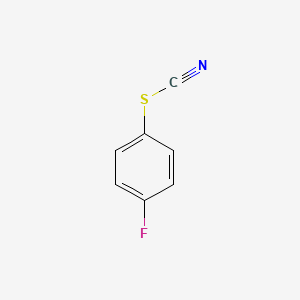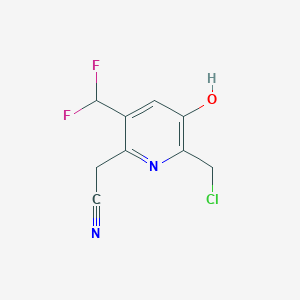
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with chloromethyl, difluoromethyl, hydroxyl, and acetonitrile groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile typically involves multiple steps. One common method includes the difluoromethylation of a pyridine derivative. This process can be achieved using difluoromethylation reagents under specific conditions. For instance, the use of Selectfluor as a difluoromethylation reagent has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to the pyridine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of the difluoromethyl group, which can enhance the metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl 2-Pyridyl Sulfone: Known for its versatility in synthetic applications, including gem-difluoroolefination and difluoroalkylation.
Difluoromethyl-Substituted Diazo Compounds: Used in gem-chlorosulfurization reactions to produce sulfur-containing derivatives.
Uniqueness
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations and applications. The presence of both chloromethyl and difluoromethyl groups provides distinct reactivity patterns compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H7ClF2N2O |
|---|---|
Peso molecular |
232.61 g/mol |
Nombre IUPAC |
2-[6-(chloromethyl)-3-(difluoromethyl)-5-hydroxypyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-4-7-8(15)3-5(9(11)12)6(14-7)1-2-13/h3,9,15H,1,4H2 |
Clave InChI |
PTNUYOXUTBVZJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1O)CCl)CC#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


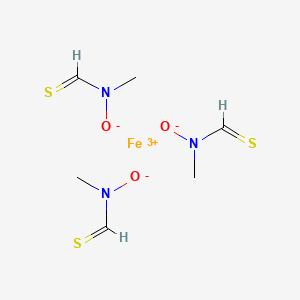
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
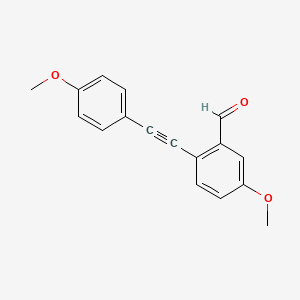
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
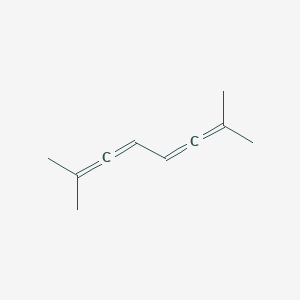

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

